Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of a dioxole ring fused with a benzene ring, along with two chlorine atoms and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of 2,2-dichlorobenzo[d][1,3]dioxole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide and potassium thiolate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate: This compound has fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.
Benzo[d][1,3]dioxole-5-carboxylic acid: Lacks the ethyl ester group, making it more polar and less lipophilic compared to the ethyl ester derivative.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: Contains additional carboxyl groups, which can influence its solubility and reactivity in different chemical environments.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142415-57-4 |
---|---|
Molecular Formula |
C10H8Cl2O4 |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
ethyl 2,2-dichloro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8Cl2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3 |
InChI Key |
OLYCPVVGERXCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(O2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.